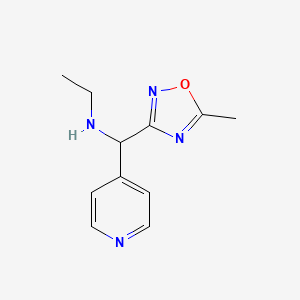![molecular formula C14H16Cl2N2OS B14883895 N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentylidene group attached to a hydrazide moiety, with a 2,6-dichlorobenzylthio substituent. Its molecular formula is C14H16Cl2N2OS, and it has a molecular weight of 331.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide typically involves the reaction of cyclopentanone with 2,6-dichlorobenzylthiol and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2,6-Dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-Cyclopentylidene-2-((2,6-dichlorobenzyl)thio)acetohydrazide stands out due to its unique combination of a cyclopentylidene group and a 2,6-dichlorobenzylthio substituent.
Propiedades
Fórmula molecular |
C14H16Cl2N2OS |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2OS/c15-12-6-3-7-13(16)11(12)8-20-9-14(19)18-17-10-4-1-2-5-10/h3,6-7H,1-2,4-5,8-9H2,(H,18,19) |
Clave InChI |
OETDDENMVHRYFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)CSCC2=C(C=CC=C2Cl)Cl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


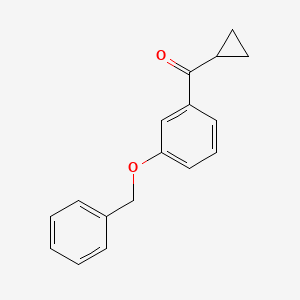

![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

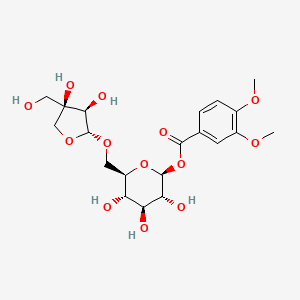
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
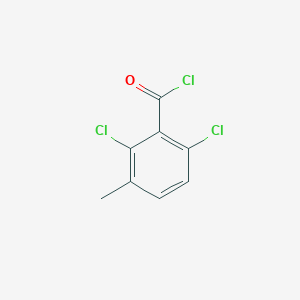
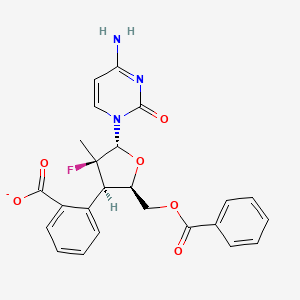
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
